6-Chlorophthalazine

Description

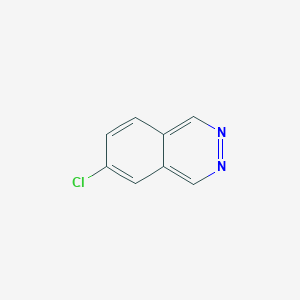

6-Chlorophthalazine is a chlorinated derivative of phthalazine, a bicyclic heteroaromatic compound containing two nitrogen atoms in its structure. Chlorinated phthalazines are often intermediates in synthesizing bioactive molecules, leveraging the halogen’s ability to participate in cross-coupling reactions or act as a directing group in functionalization .

Structure

3D Structure

Properties

IUPAC Name |

6-chlorophthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINDGCOQTNWCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506646 | |

| Record name | 6-Chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78032-07-2 | |

| Record name | 6-Chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorophthalazine can be synthesized using various methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then chlorinated using phosphorus pentachloride to yield this compound . Another method involves the microwave-assisted synthesis, where chlorophthalazine is subjected to microwave irradiation in the presence of various reagents, including hydrazine derivatives, primary and secondary amines, and active methylene compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phthalazine using chlorinating agents such as phosphorus pentachloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Chlorophthalazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form phthalazine-6-carboxylic acid .

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of this compound-1,4-dihydro .

Substitution: this compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted derivatives. For example, reaction with primary amines yields 6-amino derivatives .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Primary amines, thiols

Major Products Formed:

Oxidation: Phthalazine-6-carboxylic acid

Reduction: this compound-1,4-dihydro

Substitution: 6-Amino derivatives

Scientific Research Applications

6-Chlorophthalazine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities .

Biology: this compound derivatives have shown significant anticancer activity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and liver cancer (HepG2) .

Medicine: Due to its anticancer properties, this compound is being investigated as a potential chemotherapeutic agent. It has shown promising selectivity and efficacy when compared to standard drugs like doxorubicin .

Industry: this compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological properties .

Mechanism of Action

The mechanism of action of 6-Chlorophthalazine involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound induces DNA damage in cancer cells, leading to cell death. The binding of this compound to the active site of PARP-1 has been confirmed through molecular docking studies, which show that it retains essential binding interactions with the enzyme .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Key Comparisons

Substituent Effects on Reactivity

- Halogen Position : 6-Bromo-1-chlorophthalazine (CAS 470484-70-9) demonstrates how bromine’s lower electronegativity compared to chlorine alters reaction kinetics in cross-coupling reactions . In contrast, this compound’s chlorine may favor oxidative addition in palladium-catalyzed processes.

- Functional Groups : The carboxylic acid group in 1-Chlorophthalazine-6-carboxylic acid (CAS 1416713-30-8) increases hydrophilicity, making it suitable for aqueous-phase reactions, unlike the hydrophobic this compound .

Synthetic Utility

- Chlorinated pyridazines (e.g., 3-Chloro-6-(chloromethyl)pyridazine) highlight the role of nitrogen positioning in regioselective functionalization. Pyridazines lack the fused benzene ring of phthalazines, reducing aromatic stability but increasing electrophilicity at specific positions .

Physicochemical Properties

While explicit data for this compound is absent, inferences can be drawn:

- Solubility: Chlorine’s electron-withdrawing effect reduces solubility in nonpolar solvents compared to non-halogenated phthalazines. Carboxylic acid derivatives (e.g., CAS 1416713-30-8) exhibit improved aqueous solubility .

- Stability : Brominated analogs (e.g., CAS 470484-70-9) may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl bonds .

Biological Activity

6-Chlorophthalazine is a heterocyclic compound characterized by its phthalazine structure, which consists of a fused benzene and pyrazine ring. Its chemical formula is , with a chlorine atom positioned at the sixth carbon of the phthalazine ring. This compound has attracted attention in various fields, including medicinal chemistry and agricultural applications, due to its potential biological activities.

Antitumor Activity

Research has indicated that this compound exhibits significant anticancer properties . A study highlighted its efficacy against multiple cancer cell lines, demonstrating promising selectivity compared to normal cells. The compound's ability to inhibit cancer cell proliferation suggests potential therapeutic applications in oncology .

Mechanistic Insights

The biological activity of this compound may be attributed to its interactions with specific enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives interact with enzymes like aldehyde oxidase and xanthine oxidase, suggesting a mechanism through which these compounds exert their biological effects.

Comparative Analysis of Related Compounds

The following table compares this compound with other chlorinated phthalazine derivatives:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Chlorophthalazine | Chlorinated Phthalazine | Basic structure without additional substitutions |

| 6-Bromo-1-chlorophthalazine | Brominated Phthalazine | Contains bromine instead of chlorine |

| 6-Methylphthalazine | Methylated Phthalazine | Methyl group substitution at the sixth position |

| 4-Aminophthalazine | Amino-substituted Phthalazine | Contains an amino group that may enhance biological activity |

The presence of the chlorine atom at the sixth position distinguishes this compound from its analogs, influencing its reactivity and biological properties.

Case Study: Antitumor Efficacy

In a recent study, researchers synthesized several phthalazine derivatives, including this compound, and assessed their anticancer activities against three different cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition at low micromolar concentrations, with this compound showing particularly strong activity against breast cancer cells .

Research on Antimicrobial Potential

A cross-screening approach was utilized to evaluate the antimicrobial effects of various phthalazine derivatives. Although specific data on this compound was not available, related compounds demonstrated efficacy against protozoan parasites and bacteria. This suggests a potential pathway for exploring the antibacterial properties of this compound in future research .

Q & A

Q. What are the established synthetic routes for 6-Chlorophthalazine, and how can purity be optimized?

To synthesize this compound, researchers typically employ nucleophilic aromatic substitution or transition-metal-catalyzed chlorination of phthalazine precursors. Key steps include:

- Purification : Recrystallization using solvents like ethanol or dichloromethane, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Quality Control : Validate purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C spectra for structural confirmation). Batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be referenced for reproducibility .

- Troubleshooting : Monitor reaction intermediates with TLC and adjust stoichiometry if side products (e.g., di-chlorinated derivatives) dominate.

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Elucidation : Use ¹H/¹³C NMR (DMSO-d6, 400 MHz) to confirm the chlorinated position and aromatic proton environments .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification (theoretical m/z: 180.03 for C₈H₅ClN₂) .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products .

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., phthalazine backbone cleavage) and adjust storage protocols if purity drops below 95% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Systematic Review : Apply a tiered approach (Tier 1: Screen secondary sources; Tier 2: Analyze primary data; Tier 3: Address gaps via targeted experiments) to reconcile discrepancies .

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines, focusing on variables like assay type (e.g., cell-based vs. enzymatic) and dosage ranges .

- Reproducibility Testing : Replicate key studies under standardized conditions (e.g., ISO 17025) to isolate confounding factors (e.g., solvent purity, cell line variability) .

Q. How can researchers design experiments to study the environmental fate of this compound?

- Degradation Pathways : Use LC-MS/MS to identify metabolites in soil/water microcosms under aerobic/anaerobic conditions .

- Ecotoxicity Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD Test No. 202 guidelines .

- Data Integration : Combine experimental results with computational QSAR models to predict bioaccumulation potential .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

- PICO Framework : Define Population (e.g., catalytic systems), Intervention (e.g., chlorination methods), Comparison (e.g., alternative ligands), and Outcomes (e.g., yield, selectivity) .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (address knowledge gaps), Novel (not redundant), Ethical, and Relevant (therapeutic/environmental impact) .

Methodological Considerations

- Data Contradiction Analysis : Use triangulation (cross-verifying results via multiple methods) and sensitivity analysis to identify bias in experimental design .

- Reproducibility : Document all protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data (e.g., NMR FID files) in supplementary materials .

- Literature Review : Follow PRISMA-ScR for scoping reviews, prioritizing peer-reviewed journals over preprints unless validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.